2-(Diethoxyphosphoryl)acetic acid

Catalog No.
S702969
CAS No.
3095-95-2
M.F
C6H13O5P
M. Wt
196.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethoxyphosphoryl)acetic acid

CAS Number

3095-95-2

Product Name

2-(Diethoxyphosphoryl)acetic acid

IUPAC Name

2-diethoxyphosphorylacetic acid

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

InChI

InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H,7,8)

InChI Key

DVQMPWOLBFKUMM-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)O)OCC

Canonical SMILES

CCOP(=O)(CC(=O)O)OCC

This compound is a relatively simple molecule, but its structure offers potential for various applications in scientific research. While its natural origin is not well documented, it is synthesized in laboratories for its use as a building block in organic synthesis and as a potential modulator of biological processes [].


Molecular Structure Analysis

The key feature of 2-(Diethoxyphosphoryl)acetic acid is the combination of two functional groups:

  • Carboxylic acid group (COOH): This group can participate in various condensation reactions, allowing the formation of more complex molecules.
  • Diethyl phosphate group (P(O)(OEt)2): This group introduces a phosphorus atom, which can interact with metal ions and potentially mimic phosphate groups in biological systems [].

The presence of these functional groups within the same molecule makes 2-(Diethoxyphosphoryl)acetic acid a bifunctional molecule, offering diverse possibilities for chemical modifications.


Chemical Reactions Analysis

Several reactions involving 2-(Diethoxyphosphoryl)acetic acid are relevant to scientific research:

  • Synthesis: The most common synthesis method involves the reaction of diethyl cyanomethylphosphonate with acetic acid in the presence of a base catalyst [].
Et2P(O)(CH2CN) + CH3COOH -> Et2P(O)CH2COOH + CH3CN (Eq. 1)
  • Ester hydrolysis

    The diethoxyphosphate group can be cleaved under acidic or basic conditions, yielding the corresponding phosphoric acid derivative [].

  • Condensation reactions

    The carboxylic acid group can participate in various condensation reactions, such as amide bond formation with amines or peptide bond formation with amino acids.

These reactions allow researchers to modify the structure of 2-(Diethoxyphosphoryl)acetic acid and create new molecules with desired properties.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of polar functional groups.
  • Melting point: Expected to be relatively high due to the presence of hydrogen bonding between carboxylic acid groups of neighboring molecules.
  • Solubility: Soluble in polar solvents like water and ethanol due to the presence of carboxylic acid and phosphate groups.
  • Stability: The molecule might be moderately stable under ambient conditions but could hydrolyze under acidic or basic conditions.

More specific data on melting point, boiling point, and solubility would require experimental determination.

  • Mimic natural phosphate groups: The diethyl phosphate group might interact with enzymes or receptors that typically bind to phosphate groups in biological systems.
  • Modulate enzyme activity: By mimicking natural substrates, the compound could potentially inhibit or activate specific enzymes.

Synthesis and Properties

2-(Diethoxyphosphoryl)acetic acid, also known as diethyl phosphonoacetic acid, is an organophosphorus compound with the formula C6H13O5P. It is a colorless liquid soluble in water and various organic solvents. The synthesis of 2-(Diethoxyphosphoryl)acetic acid typically involves the reaction of diethyl phosphite with chloroacetic acid [].

Potential Applications

Research into 2-(Diethoxyphosphoryl)acetic acid has explored its potential applications in various scientific fields:

  • Medicinal Chemistry

    Due to its structural similarity to natural metabolites, 2-(Diethoxyphosphoryl)acetic acid has been investigated as a potential scaffold for drug discovery. Studies have explored its derivatives as enzyme inhibitors and for their antimicrobial properties [].

  • Material Science

    The ability of 2-(Diethoxyphosphoryl)acetic acid to form esters and chelate metals makes it a potential candidate for the development of new materials with specific functionalities. Research has explored its use in flame retardants and as a precursor for metal-organic frameworks [, ].

  • Organic Chemistry

    2-(Diethoxyphosphoryl)acetic acid can be used as a building block for the synthesis of more complex organic molecules. Its reactivity allows for the introduction of a phosphonate group into various organic structures [].

Current Research Trends

While research on 2-(Diethoxyphosphoryl)acetic acid is ongoing, it is not as widely studied as other organophosphorus compounds. Current research trends focus on:

  • Developing its derivatives with improved biological activity and selectivity for specific targets [].
  • Exploring its potential for applications in catalysis and polymer chemistry.
  • Investigating its environmental behavior and potential degradation pathways.

Purity

97%min

XLogP3

-0.2

UNII

6L31G8862Z

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3095-95-2

Wikipedia

Diethyl phosphonoacetate

Dates

Modify: 2023-08-15

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